Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate typically involves the reaction of 2,2-dimethylpiperazine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product. The crude product is then purified by recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl or acetate groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with different functional groups
Scientific Research Applications
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex piperazine derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with various biological macromolecules, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may interact with receptors on cell surfaces, altering signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2-methylpiperazin-1-yl)acetate
- Ethyl 2-(2,2-dimethylpiperidin-1-yl)acetate
- Ethyl 2-(2,2-dimethylmorpholin-1-yl)acetate
Uniqueness
Ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate is unique due to the presence of the 2,2-dimethyl substitution on the piperazine ring, which imparts distinct steric and electronic properties. This substitution can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for the development of new bioactive molecules .
Properties
Molecular Formula |
C10H20N2O2 |
---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
ethyl 2-(2,2-dimethylpiperazin-1-yl)acetate |
InChI |
InChI=1S/C10H20N2O2/c1-4-14-9(13)7-12-6-5-11-8-10(12,2)3/h11H,4-8H2,1-3H3 |
InChI Key |
IJVJEDSOQWJUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCNCC1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.